molecular formula C15H23NO4 B1208034 4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione CAS No. 642-81-9

4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

Cat. No. B1208034
CAS RN: 642-81-9
M. Wt: 281.35 g/mol
InChI Key: YPHMISFOHDHNIV-GAIPPQHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione is a member of piperidones.

Scientific Research Applications

Crystal Structure Analysis

  • The study on a structurally similar compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, reveals insights into the crystal structure, indicating the angles made by the piperidine ring with phenyl and phenylamine moieties. This can aid in understanding the molecular geometry of related compounds (Rajnikant et al., 2010).

Synthesis and Biological Activities

  • Research on the synthesis and biological activities of demethylcycloheximides, which include similar compounds, found only weak biological activity against fungi, rice seedlings, and lettuce seeds (H. Kondo, T. Oritani, & K. Yamashita, 1988).

Potential in Pharmacological Studies

  • A study demonstrated the synthesis of a compound related to the chemical , showing potential as Michael acceptors for further transformations. This highlights its potential utility in pharmacological research (Mi Jung Lee, S. C. Kim, & Jae Nyoung Kim, 2006).

Aromatase Inhibition

  • Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which shares a similar structure, suggests its potential in inhibiting estrogen biosynthesis, indicating a possible role in treating hormone-dependent breast cancer (R. Hartmann & C. Batzl, 1986).

Chiral Analysis

  • Studies on enantiomeric resolution of related compounds highlight the importance of stereochemistry in drug development and biological studies (I. Ali et al., 2016).

Antimicrobial Activity

  • Synthesis and evaluation of derivatives of similar compounds showed promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (M. Ghorab et al., 2017).

properties

CAS RN

642-81-9

Product Name

4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11+,12+/m0/s1

InChI Key

YPHMISFOHDHNIV-GAIPPQHRSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C

SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 2
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 3
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 4
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 5
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione

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